DMG-Me exhibits conformational isomerism due to rotation around the N-C and C-C bonds. Studies utilizing FT-IR spectroscopy and molecular orbital calculations revealed two primary conformers: []
ASC (Anti-Syn-Cis): The most stable conformer in the gaseous phase, characterized by a cis configuration of the ester group and N–C–C=O and Lp–N–C–C dihedral angles of 0° and 180°, respectively. []
GSC (Gauche-Syn-Cis): The most stable conformer in condensed media (liquid, solid, and matrix-isolated), characterized by a gauche-oriented Lp–N–C–C axis (±46.5°). []
Physical and Chemical Properties Analysis
Polarity: DMG-Me is a polar molecule with a significant dipole moment (11.5 D). [] This polarity plays a role in its conformational preferences in different media. []
Electron affinity: Theoretical studies suggest DMG-Me can form a stable dipole-bound anionic state, with an electron detachment energy of 2261 cm−1. [] This suggests a potential role in electron capture processes.
Flavor: DMG-Me contributes to the characteristic roasted aroma of short-necked clams (Tapes philippinarum) when heated. [] This flavor contribution is likely generated during the cooking process.
Applications
Food Flavoring: DMG-Me is identified as a key flavor component in cooked short-necked clams, contributing to their pleasant roasted aroma. [] It is likely generated through thermal reactions during cooking.
Model Compound: DMG-Me serves as a model system for studying: []
Potential Bioactive Compound Source: DMG-Me was identified as the most abundant compound in ethanol extracts of Suaeda monoica Forssk. [] While further research is needed, this finding suggests potential applications in nutritional supplements or as a source of bioactive compounds.
Future Directions
Investigation of Biological Activity: Investigating the potential bioactivity of DMG-Me, particularly in light of its identification in Suaeda monoica Forssk extracts, could reveal novel applications in medicine or nutrition. []
Electron Transfer Studies: Further research on the electron capture and transfer properties of DMG-Me, building on its dipole-bound anionic state, could be valuable in designing novel materials or understanding electron transfer processes in biological systems. []
Flavor Chemistry: Investigating the formation mechanisms and sensory perception of DMG-Me in cooked clams and other food items can offer insights into flavor development during food processing. []
Related Compounds
1. N,N-Dimethylglycine Sulfate (SO(4))
Compound Description: N,N-Dimethylglycine sulfate is an ionic liquid formed by the combination of two N,N-Dimethylglycine molecules with one sulfate anion (SO(4)2-). It belongs to the class of glycine-based sulfate amino acid ionic liquids. Its enthalpy of formation has been experimentally and theoretically studied. []
N,N-Dimethylglycine Bisulfate ([DMGly]HSO(4))
Compound Description: N,N-Dimethylglycine bisulfate is another ionic liquid, structurally similar to N,N-Dimethylglycine sulfate. It consists of one N,N-Dimethylglycine cation and one bisulfate anion (HSO(4)-). It is also categorized as a glycine-based bisulfate amino acid ionic liquid, with its enthalpy of formation being a subject of study. []
Compound Description: This compound is a more complex ionic liquid comprising two molecules of N,N-Dimethylglycine methyl ester as cations and one sulfate anion. It also falls under the category of glycine-based sulfate amino acid ionic liquids, with studies focusing on its enthalpy of formation. []
Compound Description: Similar in structure to the sulfate counterpart, this ionic liquid consists of one N,N-Dimethylglycine methyl ester cation paired with a bisulfate anion. It is categorized as a glycine-based bisulfate amino acid ionic liquid, and its enthalpy of formation has been studied. []
Compound Description: This compound is a sulfate-based ionic liquid similar to the N,N-Dimethylglycine methyl ester sulfate, but with an additional methyl group attached to the nitrogen atom. Its enthalpy of formation has been investigated. []
Compound Description: This ionic liquid is a bisulfate analog of the N,N,N-Trimethylglycine methyl ester sulfate, incorporating a bisulfate anion instead of a sulfate anion. It has been studied for its enthalpy of formation. []
Glycine Sulfate (Gly(2)SO(4))
Compound Description: This compound is an ionic liquid formed by two glycine molecules and one sulfate anion. It serves as a foundational structure in the series of glycine-based sulfate amino acid ionic liquids. []
Glycine Bisulfate (GlyHSO(4))
Compound Description: Similar to glycine sulfate, this ionic liquid is composed of one glycine molecule and one bisulfate anion. It is a simpler analog within the glycine-based bisulfate amino acid ionic liquids. []
Betaine
Compound Description: Betaine is a zwitterionic molecule, meaning it carries both positive and negative charges within its structure. It is known to form a dipole-bound anionic state upon electron attachment. []
Relevance: Betaine is structurally analogous to N,N-Dimethylglycine methyl ester, with the key difference being the presence of a carboxylate group in betaine instead of a methyl ester group. This difference results in distinct electronic properties and reactivity. The research suggests that the gas phase instability of zwitterions like betaine, compared to their canonical forms (like N,N-Dimethylglycine methyl ester), might be reversed upon electron attachment. []
Compound Description: This cyclic sulfur-containing compound contributes to the roasted aroma of short-necked clams (Tapes philippinarum). It was identified as a major flavor component in the higher temperature range (115-160°C) of the volatile analysis. []
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
Compound Description: This cyclic compound, containing two sulfur atoms, also contributes to the characteristic roasted flavor of short-necked clams. It was identified as a key aroma compound in the higher temperature range (115-160°C) during the volatile analysis. []
Compound Description: This heterocyclic compound, containing both nitrogen and sulfur atoms, contributes to the flavor profile of short-necked clams. It was identified as a significant aroma component in the higher temperature range (115-160°C) of the volatile analysis. []
3-Hydroxy-2-methyl-4H-pyrone (Maltol)
Compound Description: Maltol is a naturally occurring organic compound widely known for its distinctive caramel-like odor. It is used as a flavor enhancer in various food products. []
Properties
CAS Number
7148-06-3
Product Name
N,N-Dimethylglycine methyl ester
IUPAC Name
methyl 2-(dimethylamino)acetate
Molecular Formula
C5H11NO2
Molecular Weight
117.15 g/mol
InChI
InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3
InChI Key
LRZFEBJUJIQVDQ-UHFFFAOYSA-N
SMILES
CN(C)CC(=O)OC
Canonical SMILES
CN(C)CC(=O)OC
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4-Methyl-5-thiazoleethanol acetate is one of the key flavor compounds in indocalamus leaf. 5-(2-Hydroxyethyl)-4-methylthiazole acetate, also known as 4-methyl-5-thiazoleethanol acetate or 5-thiazoleethanol, 4-methyl-, 5-acetate, belongs to the class of organic compounds known as 4, 5-disubstituted thiazoles. 4, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 4 and 5 only. 5-(2-Hydroxyethyl)-4-methylthiazole acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 5-(2-hydroxyethyl)-4-methylthiazole acetate is primarily located in the cytoplasm. 5-(2-Hydroxyethyl)-4-methylthiazole acetate has a beef gravey, beef juice, and meaty taste.